Methyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
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Overview
Description
METHYL 3-(2,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamido group, a piperazine ring, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(2,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2,4-Dichlorobenzoyl Chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 2,4-dichlorobenzoyl chloride is then reacted with 4-(4-ethylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the benzamido intermediate.
Esterification: The final step involves the esterification of the benzamido intermediate with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(2,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
METHYL 3-(2,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-(2,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-(2,4-DICHLOROBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
METHYL 3-(2,4-DICHLOROBENZAMIDO)-4-(4-PROPYLPIPERAZIN-1-YL)BENZOATE: Similar structure but with a propyl group instead of an ethyl group on the piperazine ring.
Uniqueness
METHYL 3-(2,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring, in particular, can influence the compound’s reactivity and interactions with molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H23Cl2N3O3 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
methyl 3-[(2,4-dichlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C21H23Cl2N3O3/c1-3-25-8-10-26(11-9-25)19-7-4-14(21(28)29-2)12-18(19)24-20(27)16-6-5-15(22)13-17(16)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,27) |
InChI Key |
NVWYBWXSUMGMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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